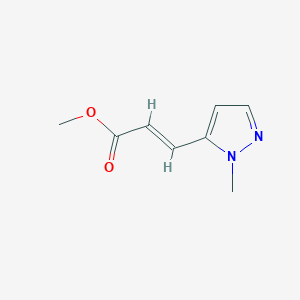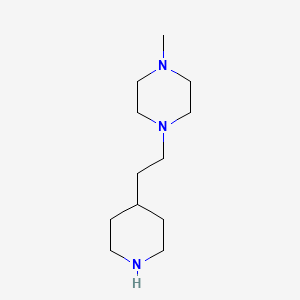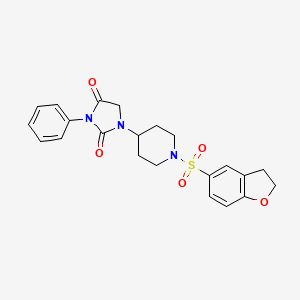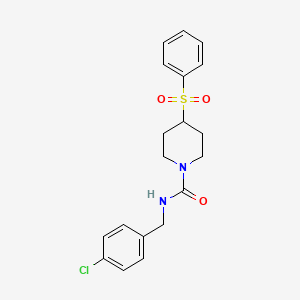![molecular formula C18H15NO3 B2948292 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde CAS No. 438530-70-2](/img/structure/B2948292.png)
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde” is a biochemical compound used for proteomics research . It has a molecular weight of 293.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C18H15NO3/c1-21-16-8-7-13 (11-20)10-15 (16)12-22-17-6-2-4-14-5-3-9-19-18 (14)17/h2-11H,12H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 293.32 . More specific physical and chemical properties are not provided in the resources I have.Scientific Research Applications
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde has a range of applications in the scientific and medical fields. It has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer activities. It has been used in studies of the effects of oxidative stress, as well as in studies of the mechanisms of drug action. In addition, this compound has been used in studies of the effects of various chemicals on the human body, including the effects of heavy metals and other toxins. It has also been used in studies of the mechanisms of drug action.
Mechanism of Action
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde has been found to act as an antioxidant and anti-inflammatory agent. It has been found to scavenge free radicals, which can cause oxidative damage to cells and tissues. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the body's inflammatory response. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation in the body, as well as to reduce oxidative stress. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines, as well as to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. This compound has also been found to reduce the production of reactive oxygen species, which are molecules involved in the body's inflammatory response.
Advantages and Limitations for Lab Experiments
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde has a number of advantages and limitations for use in laboratory experiments. One of the advantages of using this compound is that it is relatively stable, and can be stored for long periods of time without significant degradation. In addition, this compound can be synthesized in a laboratory using a variety of methods. However, one of the limitations of using this compound is that it is a relatively unstable compound, and can degrade quickly when exposed to light or heat.
Future Directions
There are a number of potential future directions for research involving 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. One potential direction is to investigate the effects of this compound on other types of cells and tissues, such as immune cells or cancer cells. Another potential direction is to investigate the effects of this compound on other diseases and conditions, such as Alzheimer's disease or diabetes. In addition, further research could be conducted to investigate the mechanisms of action of this compound and to develop new methods for synthesizing this compound.
Synthesis Methods
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde can be synthesized through a variety of methods, including the reaction of quinoline-8-carboxylic acid and 4-methoxybenzaldehyde in the presence of a base and a catalyst. This reaction is known as a Knoevenagel condensation. The reaction is carried out at a temperature of 80-90°C for several hours, and yields a product with a purity of 95-98%. Other methods for synthesizing this compound include the reaction of quinoline-8-carboxylic acid and 4-methoxybenzaldehyde in the presence of an acid catalyst, and the reaction of quinoline-8-carboxylic acid and 4-methoxybenzaldehyde in the presence of a base and an alcohol.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-7-13(11-20)10-15(16)12-22-17-6-2-4-14-5-3-9-19-18(14)17/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIREKLWZOZJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone](/img/structure/B2948215.png)

![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)
![2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2948219.png)




![4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2948229.png)
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)